2-Methyl-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid 2-Methyl-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 65384-02-3
VCID: VC4947071
InChI: InChI=1S/C10H12O3/c1-6-9(10(11)12)7-4-2-3-5-8(7)13-6/h2-5H2,1H3,(H,11,12)
SMILES: CC1=C(C2=C(O1)CCCC2)C(=O)O
Molecular Formula: C10H12O3
Molecular Weight: 180.203

2-Methyl-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid

CAS No.: 65384-02-3

Cat. No.: VC4947071

Molecular Formula: C10H12O3

Molecular Weight: 180.203

* For research use only. Not for human or veterinary use.

2-Methyl-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid - 65384-02-3

Specification

CAS No. 65384-02-3
Molecular Formula C10H12O3
Molecular Weight 180.203
IUPAC Name 2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid
Standard InChI InChI=1S/C10H12O3/c1-6-9(10(11)12)7-4-2-3-5-8(7)13-6/h2-5H2,1H3,(H,11,12)
Standard InChI Key BBXHUEFHBLFIMD-UHFFFAOYSA-N
SMILES CC1=C(C2=C(O1)CCCC2)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Physicochemical Profile

Key properties include:

PropertyValue
Molecular Weight180.20 g/mol
LogP (Partition Coefficient)2.19
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bonds1
Polar Surface Area50 Ų

These parameters suggest moderate lipophilicity, making the compound suitable for crossing biological membranes while retaining water solubility through its carboxylic acid group .

Synthesis and Manufacturing

Synthetic Pathways

The primary synthesis route involves Friedel-Crafts acylation followed by cyclization. A typical protocol includes:

  • Cyclohexenone alkylation: Ethyl 2-bromopropionate reacts with cyclohexenone under basic conditions to form a γ,δ-unsaturated ketone intermediate.

  • Intramolecular cyclization: Acid-catalyzed cyclization yields the tetrahydrobenzofuran core.

  • Oxidation and carboxylation: The methyl group at C2 is oxidized to a carboxylic acid using KMnO₄ or CrO₃ under controlled conditions .

Reaction yields vary between 40–65%, with purity >95% achievable via recrystallization from ethanol/water mixtures .

Process Optimization

Critical factors affecting synthesis include:

  • Temperature: Optimal cyclization occurs at 80–100°C; higher temperatures promote side reactions.

  • Catalyst selection: AlCl₃ outperforms FeCl₃ in Friedel-Crafts steps, achieving 20% higher yields.

  • pH control: Maintaining pH 6–7 during carboxylation minimizes decarboxylation .

Analytical Characterization

Spectroscopic Methods

  • NMR:

    • 1H^1\text{H} NMR (400 MHz, CDCl₃): δ 1.65–1.78 (m, 4H, cyclohexyl CH₂), 1.85 (d, J=1.2 Hz, 3H, C2-CH₃), 2.26–2.29 (m, 2H, C4-CH₂), 7.10 (d, J=1.2 Hz, 1H, furan H) .

    • 13C^{13}\text{C} NMR: δ 20.1 (C2-CH₃), 117.5 (C3), 150.3 (C=O) .

  • IR: Strong absorption at 1685 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C furan) .

Chromatographic Analysis

HPLC purity assessments utilize:

ColumnMobile PhaseRetention Time
C18 (4.6×250 mm)MeCN:H₂O (70:30) + 0.1% TFA8.2 min

MS (ESI⁻): m/z 179.1 [M-H]⁻ .

SupplierPurityPrice ($)Lead Time
BLD Pharmatech95%70/100 mg30 days
Advanced ChemBlock Inc97%1,419/5 g30 days
Matrix Scientific98%416/5 g21 days

Pricing correlates with batch size and purification level, with GMP-grade material costing 3–5× more than research-grade .

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